trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate
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Overview
Description
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate: is a chemical compound with the molecular formula C17H19F2NO2 and a molecular weight of 307.34 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves several steps. The key starting materials include 4-cyano-3,5-difluorophenol and 4-propylcyclohexanecarboxylic acid. The esterification reaction between these two compounds, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), leads to the formation of the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atoms on the phenyl ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The propylcyclohexane moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar compounds to trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate include:
- 4-Cyano-3,5-difluorophenyl 4-methylcyclohexanecarboxylate
- 4-Cyano-3,5-difluorophenyl 4-ethylcyclohexanecarboxylate
- 4-Cyano-3,5-difluorophenyl 4-butylcyclohexanecarboxylate
These compounds share the same core structure but differ in the length of the alkyl chain on the cyclohexane ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-propylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-2-3-11-4-6-12(7-5-11)17(21)22-13-8-15(18)14(10-20)16(19)9-13/h8-9,11-12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEMHNPUXQDXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609627 |
Source
|
Record name | 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170447-78-6 |
Source
|
Record name | 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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